Cas no 68133-69-7 (Disperse Red 177)

Disperse Red 177 structure
Disperse Red 177 structure
Product Name:Disperse Red 177
CAS No:68133-69-7
MF:C20H18N6O4S
MW:438.459722042084
CID:58706
PubChem ID:109546
Update Time:2025-04-18

Disperse Red 177 Chemical and Physical Properties

Names and Identifiers

    • Disperse Red 177
    • C.I. 11122
    • 2-[(2-Cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate
    • C.I. DISPERSE RED 177 PRESS CAKE
    • 2-((2-Cyanoethyl)(4-((6-nitrobenzothiazol-2-yl)azo)phenyl)amino)ethyl acetate
    • 2-((2-cyanoethyl){4-[(6-nitrobenzothiazol-2-yl)azo]phenyl}amino)ethyl acetate
    • 2-(4-(N-Cyanoethyl-N-(acetoxyethyl)amino)phenylazo)-6-nitrobenzothiazole
    • AC1L369A
    • AC1Q4SAU
    • AR-1C5766
    • CTK8D7040
    • EINECS 268-697-6
    • 2-[4-[N-Cyanoethyl-N-(acetoxyethyl) amino] phenylazo]-6-nitrobenzothiazole
    • propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl
    • 2-[[p-[N-(2-Cyanoethyl)-N-(2-hydroxyethyl)amino] phenyl]azo]-6-nitrobenzothiazole acetate
    • 2-((p-(N-(2-Cyanoethyl)-N-(2-hydroxyethyl)amino)phenyl)azo)-6-nitrobenzothiazole acetate
    • 68133-69-7
    • SCHEMBL5943667
    • Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]-
    • Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-
    • DTXSID8071146
    • Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-nitro-2-benzothiazolyl)diazenyl)phenyl)amino)-
    • NS00020446
    • SCHEMBL16124940
    • P65H6HJW6P
    • C.I. Disperse red 177
    • 58051-98-2
    • W-111333
    • 3-[[2-(Acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]propanenitrile
    • Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((6-nitro-2-benzothiazolyl)azo)phenyl)amino)-
    • 2-[N-(2-cyanoethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate
    • Inchi: 1S/C20H18N6O4S/c1-14(27)30-12-11-25(10-2-9-21)16-5-3-15(4-6-16)23-24-20-22-18-8-7-17(26(28)29)13-19(18)31-20/h3-8,13H,2,10-12H2,1H3/b24-23+
    • InChI Key: ZNUBBVSUTSNSIM-WCWDXBQESA-N
    • SMILES: S1C(/N=N/C2C=CC(=CC=2)N(CCC#N)CCOC(C)=O)=NC2C=CC(=CC1=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 438.11124
  • Monoisotopic Mass: 438.11102425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 165Ų

Experimental Properties

  • Density: 1.39
  • PSA: 134.08

Disperse Red 177 Related Literature

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.